![molecular formula C9H20N2O4 B11998081 (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate typically involves the condensation of specific amino acids under controlled conditions. One common method involves the reaction of (2S)-2-aminopropanoic acid with (2S)-2-amino-4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods are often preferred due to their efficiency, cost-effectiveness, and environmental friendliness. Enzymatic synthesis utilizes specific enzymes to catalyze the reaction, while fermentation involves the use of genetically engineered microorganisms to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. The compound’s effects are mediated through its binding to target proteins, altering their activity and influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-4-methylpentanoic acid: A precursor in the synthesis of (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate.
(2S)-2-Aminopropanoic acid: Another precursor used in the synthesis.
Other amino acid derivatives: Compounds with similar structures and properties, such as peptides and other amino acid conjugates.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H20N2O4 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C9H18N2O3.H2O/c1-5(2)4-7(10)8(12)11-6(3)9(13)14;/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);1H2/t6-,7-;/m0./s1 |
Clave InChI |
FTDFAGANYJVHDA-LEUCUCNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N.O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)
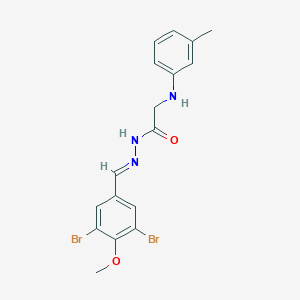

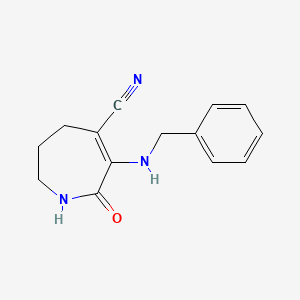
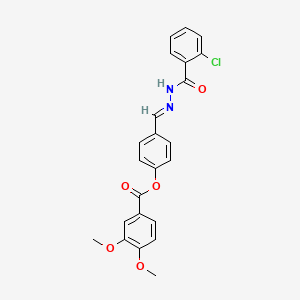
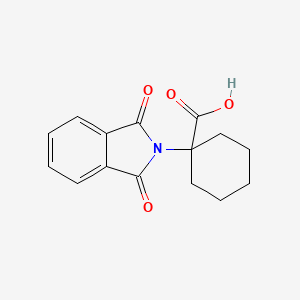
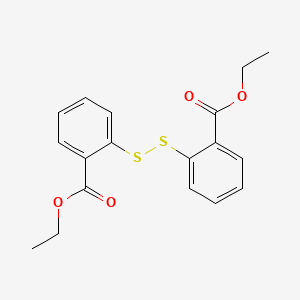
![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)
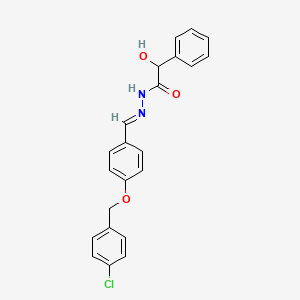

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)

![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
